tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18249075
InChI: InChI=1S/C16H30BNO4/c1-14(2,3)20-13(19)18-10-12(11-18)8-9-17-21-15(4,5)16(6,7)22-17/h12H,8-11H2,1-7H3
SMILES:
Molecular Formula: C16H30BNO4
Molecular Weight: 311.2 g/mol

tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate

CAS No.:

Cat. No.: VC18249075

Molecular Formula: C16H30BNO4

Molecular Weight: 311.2 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate -

Specification

Molecular Formula C16H30BNO4
Molecular Weight 311.2 g/mol
IUPAC Name tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate
Standard InChI InChI=1S/C16H30BNO4/c1-14(2,3)20-13(19)18-10-12(11-18)8-9-17-21-15(4,5)16(6,7)22-17/h12H,8-11H2,1-7H3
Standard InChI Key KUTJINCOPLUGAK-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)CCC2CN(C2)C(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

The molecular structure of tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate comprises three key components:

  • Azetidine ring: A four-membered saturated heterocycle with a nitrogen atom at position 1.

  • tert-Butyl carbamate (Boc) group: A protective group attached to the azetidine nitrogen, enhancing stability during synthetic processes.

  • Pinacol boronate ester: A boron-containing functional group linked to the azetidine via a two-carbon ethyl spacer, enabling participation in Suzuki-Miyaura cross-coupling reactions.

The compound’s molecular formula is C₁₆H₂₉BNO₄, with a molecular weight of 311.22 g/mol (calculated from analogous structures ). Key structural features include:

  • Azetidine ring strain: The small ring size induces angle strain, influencing reactivity and conformational flexibility.

  • Boronate ester hydrophobicity: The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances solubility in organic solvents while stabilizing the boron center against hydrolysis .

Table 1: Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₁₆H₂₉BNO₄Derived from
Molecular Weight311.22 g/molCalculated
Density~1.1 g/cm³Estimated from
Boiling Point330–340°C (estimated)Extrapolated from
SolubilitySoluble in THF, DCM, DMF; insoluble in waterInferred from

Synthesis and Preparation Strategies

The synthesis of tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate can be inferred from methodologies used for structurally related azetidine boronic esters . A plausible multi-step route involves:

Step 1: Azetidine Ring Formation

Azetidine precursors are typically synthesized via cyclization reactions. For example, 3-bromoazetidine can be generated from γ-bromoamines through intramolecular nucleophilic substitution.

Step 3: Boc Protection

The tert-butyl carbamate group is introduced early in the synthesis to protect the azetidine nitrogen during subsequent reactions. This is achieved by treating the azetidine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Table 2: Representative Synthetic Route

StepReactionReagents/ConditionsYield
1Azetidine bromoethylationγ-Bromoamine, base, heat60–70%
2Miyaura borylationB₂(pin)₂, Pd(dppf)Cl₂, KOAc, dioxane, 80°C50–65%
3Boc protectionBoc₂O, DMAP, DCM, rt>90%

Physicochemical and Stability Profiles

The compound’s stability and reactivity are governed by its functional groups:

  • Boc Group: Provides steric protection to the azetidine nitrogen, preventing undesired side reactions. It is stable under basic and mildly acidic conditions but cleaved by strong acids (e.g., TFA).

  • Boronate Ester: Hydrolyzes slowly in aqueous media to form the corresponding boronic acid. Storage under inert atmosphere (N₂ or Ar) is recommended to prevent degradation .

  • Thermal Stability: Decomposition occurs above 250°C, with the boronate moiety being the most thermally labile component .

Applications in Organic Synthesis and Drug Discovery

Suzuki-Miyaura Cross-Coupling

The pinacol boronate group enables this compound to act as a nucleophilic partner in palladium-catalyzed cross-couplings, facilitating carbon-carbon bond formation with aryl or vinyl halides . For example:
Target Compound+Ar-XPd catalystAzetidine-Ar+Byproducts\text{Target Compound} + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{Azetidine-Ar} + \text{Byproducts}

Medicinal Chemistry

Azetidines are prized in drug design for their:

  • Conformational rigidity: Improves target binding selectivity.

  • Metabolic stability: Reduced susceptibility to oxidative degradation compared to larger heterocycles.
    Boronic acid derivatives, meanwhile, are explored as protease inhibitors (e.g., bortezomib analogs).

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